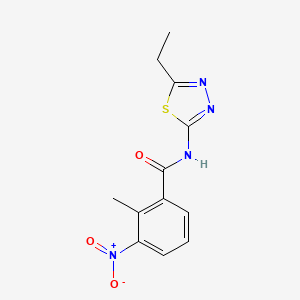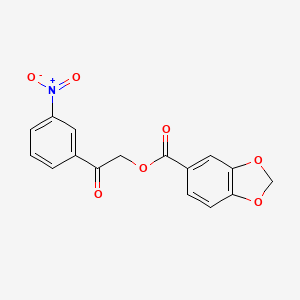![molecular formula C14H11NO5S2 B5533625 2-{[3-(1-carboxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid](/img/structure/B5533625.png)
2-{[3-(1-carboxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Thiazolidinone derivatives are typically synthesized through condensation reactions involving various aldehydes and thioglycolic acid in the presence of a catalyst. For instance, Patel and Patel (2010) describe a process where 2-hydroxy benzoic acid hydrazide undergoes condensation with aromatic aldehydes to yield corresponding thiazolidinone derivatives (Patel & Patel, 2010). Similarly, Zidar, Kladnik, and Kikelj (2009) report microwave-assisted synthesis as a convenient method for preparing these compounds, highlighting the versatility and efficiency of synthesis techniques (Zidar, Kladnik, & Kikelj, 2009).
Molecular Structure Analysis
The molecular structure of thiazolidinone derivatives is characterized by a thiazolidine core, which can be modified with various substituents to alter its properties. Kosma, Selzer, and Mereiter (2012) studied a related compound, demonstrating the planarity of the thiazolidine moiety and the specific orientations of substituents, which are crucial for the compound's biological activity and interactions (Kosma, Selzer, & Mereiter, 2012).
Chemical Reactions and Properties
Thiazolidinone derivatives undergo various chemical reactions, contributing to their diverse biological activities. For example, Gebert, Linden, Mlostoń, and Heimgartner (2003) explored [2 + 3]-cycloaddition reactions of azomethine ylides with thiocarbonyl compounds to synthesize spirocyclic 1,3-thiazolidines, illustrating the compound's reactivity and potential for generating complex structures (Gebert, Linden, Mlostoń, & Heimgartner, 2003).
Physical Properties Analysis
The physical properties of thiazolidinone derivatives, such as solubility, melting points, and crystallinity, are influenced by their molecular structure. These properties are critical for determining the compound's suitability for various applications, including its potential as a pharmaceutical agent.
Chemical Properties Analysis
Thiazolidinone derivatives exhibit a wide range of chemical properties, including antimicrobial, antifungal, and anticancer activities. Horishny, Chaban, and Matiychuk (2021) investigated the anticancer properties of similar compounds, demonstrating their potential in inhibiting cancer cell growth (Horishny, Chaban, & Matiychuk, 2021). Additionally, Shelke, Mhaske, Nandave, Narkhade, Walhekar, and Bobade (2012) synthesized derivatives showing significant anti-inflammatory and antimicrobial activities, further illustrating the chemical versatility and potential therapeutic applications of these compounds (Shelke et al., 2012).
Safety and Hazards
While specific safety and hazard information for this compound is not available, similar compounds are considered hazardous according to the 2012 OSHA Hazard Communication Standard. They can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .
Propiedades
IUPAC Name |
2-[(Z)-[3-(1-carboxyethyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO5S2/c1-7(12(17)18)15-11(16)10(22-14(15)21)6-8-4-2-3-5-9(8)13(19)20/h2-7H,1H3,(H,17,18)(H,19,20)/b10-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMLMEGCPKUHICP-POHAHGRESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C(=O)C(=CC2=CC=CC=C2C(=O)O)SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)O)N1C(=O)/C(=C/C2=CC=CC=C2C(=O)O)/SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{(Z)-[3-(1-carboxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3S*,4R*)-1-[(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)acetyl]-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5533542.png)
![1-(2-aminoethyl)-N-[2-(4,5,6,7-tetrahydro-1-benzothien-3-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5533546.png)
![(3aS,6aS)-1-methyl-5-(2-methyl-5-propylpyrimidin-4-yl)octahydropyrrolo[3,4-b]pyrrole](/img/structure/B5533549.png)

![4-[(3-amino-1-azepanyl)methyl]-5-tert-butyl-2-furamide dihydrochloride](/img/structure/B5533562.png)
![8-allyl-3-{[4-(2-hydroxyethyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one](/img/structure/B5533580.png)
![4-{2-[(4-chloro-2-methylphenoxy)acetyl]carbonohydrazonoyl}phenyl 3-fluorobenzoate](/img/structure/B5533584.png)
![2-methyl-N-[2-(methylsulfonyl)ethyl]-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5533594.png)
![5-{[(2-methoxyphenyl)amino]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B5533605.png)

![2-(1H-indol-3-yl)-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)acetamide](/img/structure/B5533611.png)
![4-(4-{4-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-1-piperazinyl}-2-pyrimidinyl)morpholine](/img/structure/B5533619.png)
![3-fluoro-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5533627.png)
